(2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Overview
Description
(2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a derivative of diltiazem, a well-known calcium channel blocker used primarily in the treatment of hypertension, angina, and certain heart arrhythmias This compound is part of the β-lactam family, which is characterized by a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ketenes with imines to form β-lactams through a [2+2] cycloaddition reaction . The reaction conditions often require the presence of catalysts such as copper(I) phenylacetylide and are carried out at elevated temperatures to ensure the formation of the desired trans isomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the compound from impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the lactam ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the lactam ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the lactam ring .
Scientific Research Applications
(2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one involves the inhibition of calcium ion influx through voltage-sensitive calcium channels in vascular smooth muscle and myocardium . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and increased myocardial oxygen delivery. The compound’s unique structure allows it to interact with specific molecular targets and pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one include other β-lactam derivatives such as penicillins, cephalosporins, and carbapenems . These compounds share the β-lactam ring structure but differ in their side chains and overall molecular architecture.
Uniqueness
This compound is unique due to its specific trans configuration and the presence of the hydroxy lactam moiety.
Biological Activity
(2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one, commonly referred to as DHMB, is a compound of significant interest in pharmaceutical and biochemical research. This benzothiazepine derivative exhibits various biological activities that make it a candidate for therapeutic applications.
- Molecular Formula : C16H15NO3S
- Molecular Weight : 301.36 g/mol
- CAS Number : 42399-49-5
Research indicates that DHMB interacts with various biological targets, primarily through:
- Calcium Channel Modulation : Similar to other benzothiazepines, DHMB may influence calcium channels, which are critical in muscle contraction and neurotransmitter release.
- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
1. Neuroprotective Effects
Studies have demonstrated that DHMB exhibits neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate calcium influx is believed to play a crucial role in preventing neuronal cell death.
2. Antioxidant Properties
DHMB has shown significant antioxidant activity in vitro. It reduces oxidative stress markers in cell cultures, suggesting its potential use in formulations aimed at skin protection and anti-aging.
3. Antimicrobial Activity
Preliminary studies indicate that DHMB possesses antimicrobial properties against certain bacterial strains. This activity could be attributed to its ability to disrupt microbial cell membranes.
Research Findings
Study | Findings |
---|---|
Zhang et al., 2023 | Demonstrated neuroprotective effects in a rat model of Parkinson's disease. |
Liu et al., 2022 | Reported significant antioxidant activity in human dermal fibroblasts. |
Chen et al., 2021 | Found antibacterial effects against Staphylococcus aureus and E. coli. |
Case Study 1: Neuroprotection in Animal Models
In a controlled study by Zhang et al. (2023), rats administered DHMB showed a marked reduction in neurodegeneration markers when subjected to a neurotoxic agent. Behavioral tests indicated improved motor function compared to control groups.
Case Study 2: Antioxidant Efficacy
Liu et al. (2022) evaluated the effects of DHMB on oxidative stress in vitro using human dermal fibroblasts. Results showed a significant decrease in reactive oxygen species (ROS) levels and enhanced cell viability under oxidative stress conditions.
Case Study 3: Antimicrobial Activity
Chen et al. (2021) investigated the antimicrobial properties of DHMB against various pathogens. The compound exhibited inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in infection control.
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-20-11-8-6-10(7-9-11)15-14(18)16(19)17-12-4-2-3-5-13(12)21-15/h2-9,14-15,18H,1H3,(H,17,19)/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBHZALHFIQJGJ-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC3=CC=CC=C3S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](C(=O)NC3=CC=CC=C3S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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